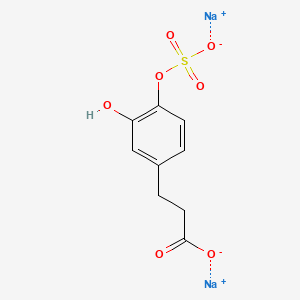
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt is a chemical compound with a unique molecular structure. It is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt typically involves the sulfonation of 3-hydroxybenzenepropanoic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The product is then purified using crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted benzenepropanoic acids .
科学的研究の応用
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt involves its interaction with specific molecular targets and pathways. The sulfooxy group plays a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
3-Hydroxy-4-pyranones: These compounds, such as kojic acid, share similar structural features and biological activities.
Sulfonated Benzene Derivatives: Compounds like benzenesulfonic acid sodium salt have similar sulfonation patterns and chemical reactivity.
Uniqueness
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt is unique due to its specific combination of hydroxyl and sulfooxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H8Na2O7S |
|---|---|
分子量 |
306.20 g/mol |
IUPAC名 |
disodium;3-(3-hydroxy-4-sulfonatooxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-5-6(2-4-9(11)12)1-3-8(7)16-17(13,14)15;;/h1,3,5,10H,2,4H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
InChIキー |
MSPJFQCWRQCOPP-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1CCC(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


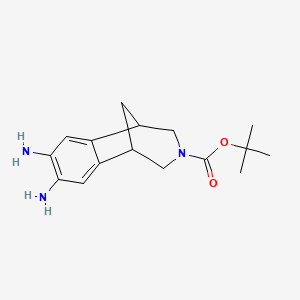

![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
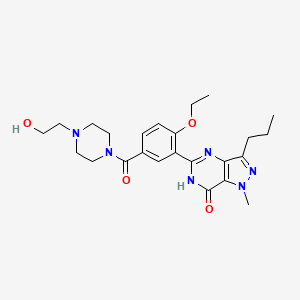
![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
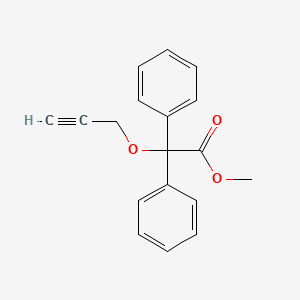
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)

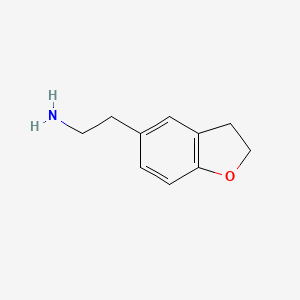
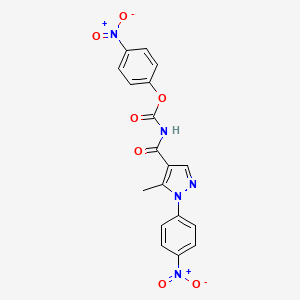


![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)

